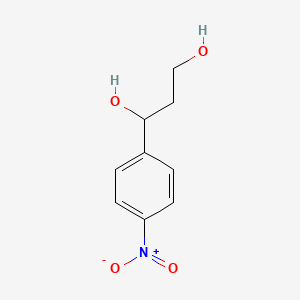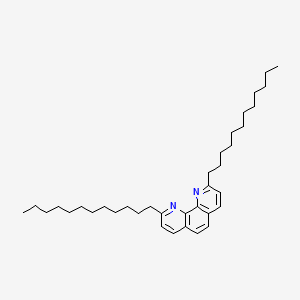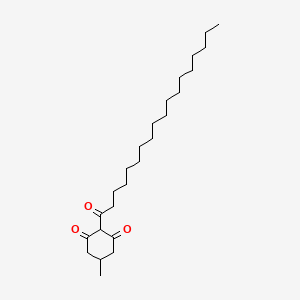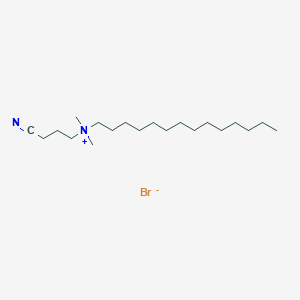
Dimethyl 4-oxopentan-2-yl phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-oxopentan-2-yl phosphite is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphite group attached to a dimethyl 4-oxopentan-2-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 4-oxopentan-2-yl phosphite can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 4-oxopentan-2-one under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs advanced techniques, such as automated reactors and in-line monitoring, to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Dimethyl 4-oxopentan-2-yl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphates, while reduction produces phosphonates.
科学的研究の応用
Dimethyl 4-oxopentan-2-yl phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which dimethyl 4-oxopentan-2-yl phosphite exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphite group can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Dimethyl phosphite
- Trimethyl phosphite
- Diethyl phosphite
Uniqueness
Dimethyl 4-oxopentan-2-yl phosphite is unique due to its specific structure, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
137837-43-5 |
|---|---|
分子式 |
C7H15O4P |
分子量 |
194.17 g/mol |
IUPAC名 |
dimethyl 4-oxopentan-2-yl phosphite |
InChI |
InChI=1S/C7H15O4P/c1-6(8)5-7(2)11-12(9-3)10-4/h7H,5H2,1-4H3 |
InChIキー |
CVLCMLLEVGZLBY-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)C)OP(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(2,4-Dichlorophenyl)ethyl]oxolane-2,3-diol](/img/structure/B14274477.png)


![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)





![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)


![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
